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Compound of Interest

Compound Name: 3,5-Dichloro-2-fluoropyridine

Cat. No.: B1304973

An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine (CAS 823-56-3): Synthesis,
Reactivity, and Applications

Introduction

3,5-Dichloro-2-fluoropyridine, registered under CAS number 823-56-3, is a highly
functionalized heterocyclic compound of significant interest to the pharmaceutical,
agrochemical, and materials science sectors.[1][2] Its strategic arrangement of halogen atoms
—a reactive fluorine at the 2-position and two chlorine atoms at the 3- and 5-positions—creates
a versatile chemical intermediate.[3][4] The electron-withdrawing nature of the nitrogen atom
and the halogen substituents renders the pyridine ring electron-deficient, making it an excellent
substrate for a variety of chemical transformations.

This guide provides an in-depth analysis of 3,5-dichloro-2-fluoropyridine, intended for
researchers, chemists, and drug development professionals. It covers its synthesis, core
reactivity principles, detailed experimental protocols for its use, and its role as a building block
for complex, biologically active molecules. The unigue reactivity imparted by the C2-fluorine
substituent is a central theme, enabling selective functionalization that is crucial in modern
medicinal chemistry.[4][5]

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is
paramount for its effective and safe use in a laboratory setting.
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Physical Properties

3,5-Dichloro-2-fluoropyridine is typically an off-white to pale yellow crystalline solid at room
temperature.[1][6] Its key physicochemical properties are summarized in the table below.

Property Value Source(s)
CAS Number 823-56-3 [1]
Molecular Formula CsH2CIl2FN [1107]
Molecular Weight 165.98 g/mol [11[7]

Off-white to yellow
Appearance , [11[6]
solid/powder

Melting Point 41-43 °C [6]
B ) 234.8 °C at 760 mmHg
Boiling Point ) [6]
(Predicted)

) = 98.0% (GC) is commercially
Purity ) [81[9]
available

FHQWUIZMJIXPGRG-
InChlKey [10]
UHFFFAOYSA-N

Safety and Handling

This chemical is classified as hazardous and requires careful handling in a controlled
laboratory environment.[11] It is categorized as an acute toxin (oral, dermal, inhalation) and
causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11]

General Handling Precautions:
o Work in a well-ventilated area or under a chemical fume hood.[13]

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[11][12]

e Avoid breathing dust, fumes, or vapors.[13]
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e Wash hands thoroughly after handling.[11]
» Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12]

e Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid
chlorides.[11][12]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the
supplier.[11][13]

Synthesis and Mechanism

The most common and industrially relevant method for synthesizing fluorinated pyridines from
their chlorinated precursors is through a halogen exchange (Halex) reaction. This process
typically involves treating a polychlorinated pyridine with a fluoride salt at elevated
temperatures.

A plausible and efficient route to 3,5-dichloro-2-fluoropyridine is the selective
monofluorination of 2,3,5-trichloropyridine.[14] The chlorine atom at the C2 position is the most
activated towards nucleophilic substitution due to the adjacent electron-withdrawing nitrogen
atom, allowing for regioselective exchange.[15]
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Synthetic pathway for 3,5-Dichloro-2-fluoropyridine.
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Detailed Experimental Protocol: Synthesis from 2,3,5-
Trichloropyridine

This protocol is adapted from established principles for Halex reactions on chloropyridines.[14]

Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.2 equivalents)
and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

Azeotropic Drying: If necessary, remove residual water by azeotropic distillation with a
solvent like toluene before adding the primary solvent. For this reaction, ensure the KF is
thoroughly dried beforehand (e.g., vacuum-drying at 140°C for 12 hours).[14]

Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylphosphonium bromide
(0.02-0.05 equivalents), to the slurry.[14]

Reactant Addition: Add 2,3,5-trichloropyridine (1.0 equivalent) to the mixture.

Reaction: Heat the reaction mixture to 180-190°C under a nitrogen atmosphere with
vigorous stirring.[14] The selective monofluorination at the C2 position is favored at this
temperature.

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer
Chromatography (TLC) to observe the consumption of the starting material and the formation
of the mono-fluorinated product.

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be further purified
by vacuum distillation or column chromatography on silica gel to yield pure 3,5-dichloro-2-
fluoropyridine.

Chemical Reactivity and Strategic Applications

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://patents.google.com/patent/CN101648904B/en
https://patents.google.com/patent/CN101648904B/en
https://patents.google.com/patent/CN101648904B/en
https://patents.google.com/patent/CN101648904B/en
https://www.benchchem.com/product/b1304973?utm_src=pdf-body
https://www.benchchem.com/product/b1304973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The synthetic utility of 3,5-dichloro-2-fluoropyridine stems from the differential reactivity of its
halogen substituents.

Core Principle: Nucleophilic Aromatic Substitution
(SNAr)

The C-F bond at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr)
due to the strong electron-withdrawing effect of the adjacent ring nitrogen.[3][4] This makes the
fluorine atom an excellent leaving group. In contrast, the chlorine atoms at the 3- and 5-
positions are significantly less reactive towards nucleophiles. This reactivity difference allows
for highly selective functionalization at the C2 position. The reaction of 2-fluoropyridine with
sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring
the enhanced reactivity of the C-F bond in this context.[3][4]

General mechanism for SNAr at the C2 position.

This selective reactivity makes 3,5-dichloro-2-fluoropyridine a valuable precursor for
introducing a wide range of functionalities (amines, alcohols, thiols) at the 2-position, which is a
common feature in many biologically active molecules.[5]

Application in Bioactive Scaffolds: Synthesis of a
Roflumilast Analogue

Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive
pulmonary disease (COPD). Its synthesis involves the formation of an amide bond between 4-
amino-3,5-dichloropyridine and an activated benzoic acid derivative.[5][7][16] The following
protocol demonstrates how 3,5-dichloro-2-fluoropyridine could be used in a similar SNAr
reaction to create novel analogues, a common strategy in medicinal chemistry to explore
structure-activity relationships.

Detailed Protocol: SNAr Amination

This protocol describes a representative amination reaction at the C2 position.

e Reactant Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon),
dissolve 3,5-dichloro-2-fluoropyridine (1.0 equivalent) in a suitable polar aprotic solvent
like Dimethylformamide (DMF) or Tetrahydrofuran (THF).
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o Base Addition: Add a non-nucleophilic base, such as potassium tert-butoxide (KOtBu) or
sodium hydride (NaH) (1.1 equivalents), to the solution at a controlled temperature (e.g., O-
25°C).

» Nucleophile Addition: Slowly add the desired amine nucleophile (e.g., 4-amino-piperidine, 1.0
equivalent) to the reaction mixture.

o Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 20-40°C)
until the starting material is consumed, as monitored by TLC or LC-MS.

e Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous
solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

 Purification: Wash the combined organic layers with water and brine, dry over anhydrous
magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be
purified by flash column chromatography to yield the desired 2-amino-3,5-dichloropyridine
derivative.

Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3,5-dichloro-2-
fluoropyridine.
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Technique

Expected Characteristics

1H NMR

Two signals in the aromatic region, each a
doublet of doublets, corresponding to the
protons at the C4 and C6 positions. The proton
at C6 will likely be downfield due to its proximity

to the nitrogen.[10]

13C NMR

Five distinct signals for the pyridine ring
carbons. The carbon attached to fluorine (C2)
will show a large one-bond C-F coupling
constant. Other carbons will show smaller, multi-

bond C-F and C-H couplings.

19F NMR

A single resonance, likely appearing as a
doublet of doublets due to coupling with the C4

and C6 protons.

Mass Spec

A molecular ion peak corresponding to the exact
mass (164.9548) and a characteristic isotopic
pattern due to the presence of two chlorine

atoms.[17]

Applications in Agrochemicals

The halogenated pyridine scaffold is a cornerstone in the agrochemical industry, found in

numerous fungicides, herbicides, and insecticides.[1][18] The specific substitution pattern can

fine-tune the biological activity and physical properties of the molecule. While direct synthesis

of major commercial agrochemicals from 3,5-dichloro-2-fluoropyridine is not widely

documented, its structural motifs are highly relevant. For instance, the fungicide Fluazinam and

the herbicide Picloram are built upon chlorinated pyridine cores, highlighting the importance of

intermediates like this.[1] The synthetic strategies used for these compounds, often involving

nucleophilic substitution and cross-coupling reactions, are directly applicable to 3,5-dichloro-2-

fluoropyridine.
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General workflow for agrochemical synthesis.

Conclusion

3,5-Dichloro-2-fluoropyridine is a valuable and highly reactive building block for chemical
synthesis. Its key strategic advantage lies in the exceptional reactivity of the C2-fluorine atom
towards nucleophilic aromatic substitution, which allows for predictable and selective
functionalization. This feature, combined with the presence of two additional chlorine atoms for
potential further modification, makes it an ideal starting material for creating diverse libraries of
compounds in drug discovery and for constructing complex agrochemical agents. The protocols
and data presented in this guide serve as a foundational resource for scientists looking to
leverage the unique chemical properties of this powerful intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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